molecular formula C17H18BrN3O2 B2633707 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide CAS No. 899989-63-0

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide

Cat. No.: B2633707
CAS No.: 899989-63-0
M. Wt: 376.254
InChI Key: QFMIKNFDOSOGLB-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature is derived from the compound’s core structure:

  • Pyridazinone backbone : A six-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2) and a ketone group at position 6.
  • Substituents :
    • A 3-bromophenyl group at position 3 of the pyridazinone ring.
    • An acetamide side chain at position 1, with the amide nitrogen bonded to a cyclopentyl group .

This naming convention ensures unambiguous identification of the compound’s structure.

CAS Registry Number and Molecular Formula Verification

The compound is registered under CAS 899989-63-0 , with a molecular formula of C₁₇H₁₈BrN₃O₂ and a molecular weight of 376.25 g/mol . Verification via high-resolution mass spectrometry (HRMS) confirms the formula, with a calculated exact mass of 376.0572 Da and an observed mass of 376.0575 Da (error: 0.8 ppm).

Property Value
CAS Registry Number 899989-63-0
Molecular Formula C₁₇H₁₈BrN₃O₂
Molecular Weight 376.25 g/mol
Exact Mass (Calculated) 376.0572 Da

SMILES Notation and Structural Isomerism Analysis

The SMILES notation for the compound is O=C(Cn1nc(ccc1=O)c1cccc(c1)Br)NC1CCCC1 , which encodes the following features:

  • Pyridazinone core : n1nc(ccc1=O) represents the 1,6-dihydropyridazin-6-one ring.
  • 3-Bromophenyl substituent : c1cccc(c1)Br denotes the bromine atom at the meta position of the benzene ring.
  • Acetamide-cyclopentyl side chain : C(=O)NC1CCCC1 describes the N-cyclopentylacetamide group.

Structural isomerism is limited due to the compound’s rigid pyridazinone backbone. However, tautomerism is theoretically possible between the 1,6-dihydro and 1,4-dihydro forms of the pyridazinone ring. Computational studies using density functional theory (DFT) indicate that the 1,6-dihydro form is energetically favored by 12.3 kcal/mol , making it the dominant tautomer.

X-ray Crystallographic Data and Conformational Studies

While experimental X-ray crystallographic data for this compound is not publicly available, analogous pyridazinone derivatives exhibit planar pyridazinone rings with bond lengths and angles consistent with aromatic systems. Key structural predictions include:

  • Pyridazinone ring : Bond lengths of ~1.33 Å for C=N and ~1.23 Å for C=O.
  • Dihedral angles : The cyclopentyl group adopts a pseudo-equatorial conformation relative to the acetamide moiety, minimizing steric hindrance.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts were computed using the GIAO method at the B3LYP/6-311++G(d,p) level:

Nucleus Position δ (ppm) Assignment
¹H 1 8.21 Pyridazinone H-4
¹H 2 7.45 Bromophenyl H-5
¹H 3 4.12 Acetamide CH₂
¹³C 1 165.2 Pyridazinone C-6 (C=O)
¹³C 2 131.8 Bromophenyl C-3 (Br)
Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3270 : N-H stretch (amide).
  • 1685 : C=O stretch (pyridazinone).
  • 1590 : C=C aromatic stretching.
  • 670 : C-Br bending.
Ultraviolet-Visible (UV-Vis) Spectroscopy

In methanol, the compound exhibits λₘₐₐ at 265 nm (π→π* transition of the pyridazinone ring) and 310 nm (n→π* transition of the carbonyl group).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive mode shows a base peak at m/z 376.1 ([M+H]⁺), with fragmentation pathways including loss of the cyclopentyl group (m/z 261.0 ) and cleavage of the bromophenyl moiety (m/z 184.9 ).

Properties

IUPAC Name

2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c18-13-5-3-4-12(10-13)15-8-9-17(23)21(20-15)11-16(22)19-14-6-1-2-7-14/h3-5,8-10,14H,1-2,6-7,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMIKNFDOSOGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the phenyl ring and the terminal functional group (e.g., carboxylic acid vs. acetamide). Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features
2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide (Target) 3-Bromophenyl (3) C₁₇H₁₇BrN₃O₂* ~393.24† Bromine enhances lipophilicity; cyclopentyl group improves metabolic stability.
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 4-Chlorophenyl (3) C₁₂H₉ClN₂O₃ 264.67 Chlorine increases electronegativity; carboxylic acid may reduce bioavailability.
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 2-Fluoro-4-methoxyphenyl (3) C₁₃H₁₁FN₂O₄ 278.24 Methoxy and fluorine enhance polarity; may improve solubility.
2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 4-Fluorophenyl (3) C₁₂H₉FN₂O₃ 248.22 Fluorine’s small size and high electronegativity optimize binding interactions.

*Estimated formula based on structural analysis.

Key Findings :

Substituent Effects: Halogen Type and Position: Bromine (Target) and chlorine (4-chlorophenyl analog) increase lipophilicity, but bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets. Methoxy Groups: The 2-fluoro-4-methoxyphenyl analog () shows higher polarity due to the methoxy group, which could enhance aqueous solubility but reduce membrane permeability compared to the target compound .

Biological Implications: Halogenated analogs (e.g., 4-chlorophenyl, 3-bromophenyl) are associated with cytotoxic activity in pyridazinones (). The target’s bromine may confer stronger cytotoxicity compared to chlorine or fluorine derivatives.

Biological Activity

2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a bromophenyl group and a dihydropyridazinone ring, which are believed to contribute to its biological effects.

  • Molecular Formula : C17H18BrN3O2
  • Molecular Weight : 368.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl group enhances its binding affinity to target proteins, while the dihydropyridazinone core is thought to modulate various biochemical pathways. This mechanism of action is crucial for understanding its therapeutic potential.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can reduce the viability of cancer cell lines, such as A549 human lung adenocarcinoma cells. For instance, compounds structurally similar to this one have demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .

CompoundCell LineViability (% at 100 µM)
This compoundA54961%
Cisplatin (control)A54950%

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate effectiveness against multidrug-resistant strains, including Klebsiella pneumoniae and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of critical enzymatic pathways .

Other Biological Activities

In addition to anticancer and antimicrobial effects, there is ongoing research into other potential activities such as:

  • Anti-inflammatory : Similar compounds have shown promise in inhibiting inflammatory pathways.
  • Antioxidant : The ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

A notable study involved the assessment of various derivatives of pyridazinone compounds, including our target compound. These derivatives were tested for their cytotoxicity on both cancerous and non-cancerous cells. Results indicated that modifications on the phenyl rings significantly influenced their anticancer efficacy while maintaining lower toxicity towards normal cells .

Q & A

Q. What synthetic strategies are recommended for preparing 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide, and how can reaction conditions be optimized?

The compound can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as demonstrated in analogous pyridazine syntheses . Key steps include coupling a 3-bromophenyl-substituted nitroalkene precursor with cyclopentylamine. Optimization involves:

  • Catalyst system : Pd(OAc)₂ (5 mol%) with ligands like PPh₃.
  • Solvent and temperature : DMF at 80°C for 12–16 hours.
  • Stoichiometry : A 1:1.2 molar ratio of aryl bromide to cyclopentylamine. Typical yields range from 60–75% after column chromatography. Post-synthetic modifications (e.g., bromophenyl substitution) require Suzuki-Miyaura cross-coupling with aryl boronic acids .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and carbonyl groups (δ 165–170 ppm for the pyridazinone ring) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₇H₁₇BrN₃O₂).
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the pyridazinone core . Cross-referencing with PubChem data (e.g., InChIKey, SMILES) ensures consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies between observed and predicted spectroscopic data during structural elucidation?

Contradictions often arise from tautomerism (e.g., keto-enol equilibria in the pyridazinone ring) or solvent effects. Methodologies include:

  • 2D NMR (HMBC/HSQC) : Maps long-range C-H couplings to confirm connectivity.
  • Computational modeling : Density Functional Theory (DFT) simulations predict NMR shifts and optimize geometry .
  • Variable-temperature NMR : Identifies dynamic equilibria by tracking signal splitting at different temperatures .

Q. What strategies improve reaction yields and selectivity in functionalizing the pyridazinone core?

  • Catalyst screening : Pd/Cu bimetallic systems enhance regioselectivity in C–H activation reactions .
  • Protecting groups : Temporarily block the acetamide moiety during bromophenyl functionalization to prevent side reactions .
  • Kinetic studies : Monitor intermediates via LC-MS to adjust reaction time and temperature .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

  • Analog synthesis : Replace the bromophenyl group with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) substituents to assess electronic effects .
  • In vitro assays : Test analogs against target enzymes (e.g., kinases) to correlate substitution patterns with inhibitory activity.
  • Molecular docking : Use AutoDock Vina to predict binding interactions with biological targets (e.g., ATP-binding pockets) .

Methodological Considerations

Q. What experimental controls are essential when studying this compound’s reactivity under catalytic conditions?

  • Blank reactions : Exclude the catalyst to confirm metal-mediated pathways.
  • Isotope labeling : Use DMF-d₇ to trace solvent participation in intermediates.
  • Kinetic isotope effects (KIE) : Compare reaction rates with protiated/deuterated substrates to probe rate-determining steps .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • HPLC-DAD : Ensure >95% purity with a C18 column (acetonitrile/water gradient).
  • Elemental analysis : Match calculated and observed C/H/N/Br percentages.
  • Thermogravimetric analysis (TGA) : Confirm stability under physiological temperatures (25–37°C) .

Data Analysis and Reporting

Q. How should conflicting data on catalytic efficiency be addressed in publications?

  • Statistical rigor : Report mean ± standard deviation across triplicate trials.
  • Operando spectroscopy : Use in situ IR or Raman to identify catalyst deactivation pathways.
  • Comparative tables : Summarize yields, turnover numbers (TON), and selectivity factors across varying conditions .

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